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An in-depth examination of the conserved and divergent roles of the centrosomal protein

CEP120 in key biological processes across human, mouse, zebrafish, and fruit fly models. This

guide provides a comparative overview of CEP120's function, supported by experimental data,

detailed protocols, and pathway visualizations to aid researchers in the fields of cell biology,

developmental biology, and drug development.

Abstract
Centrosomal Protein 120 (CEP120) is a crucial regulator of centriole biogenesis and

ciliogenesis. Its dysfunction is linked to a class of human genetic disorders known as

ciliopathies, including Joubert syndrome and Jeune asphyxiating thoracic dystrophy. This guide

explores the functional role of CEP120 across different species, highlighting its conserved

functions in centriole duplication and elongation, as well as its involvement in the intricate

signaling pathways that govern the formation of cilia. Through a comparative analysis of

experimental data from human cell lines, mouse models, zebrafish, and Drosophila

melanogaster, we provide a comprehensive resource for understanding the multifaceted roles

of this essential protein.

Comparative Functional Overview of CEP120
CEP120 has been predominantly studied in mammalian systems, where it is established as a

key player in centriole biology. In human and mouse cells, CEP120 is essential for centriole

duplication, elongation, and maturation.[1][2] Depletion of CEP120 in these systems leads to a
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failure in procentriole formation and subsequent loss of centrioles after several cell divisions.[2]

Furthermore, CEP120 plays a critical role in the formation of cilia, with its disruption leading to

defects in ciliogenesis.[3][4] This function appears to be conserved in vertebrates, as

knockdown of the cep120 ortholog in zebrafish results in classic ciliopathy-associated

phenotypes, including hydrocephalus and body curvature.[5]

While a direct functional analysis of a CEP120 ortholog in Drosophila melanogaster is not

extensively documented in the literature, orthology prediction tools suggest the presence of a

homologous gene. Genome-wide RNAi screens in Drosophila for centriole duplication factors

have not identified a clear CEP120 ortholog as a high-confidence hit, suggesting potential

functional redundancy or a less critical role in the specific cell types and conditions screened.

[6][7]

Table 1: Phenotypic Consequences of CEP120
Manipulation Across Species
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Species
Experimental
Approach

Phenotype Reference(s)

Human
CRISPR/Cas9

Knockout (RPE1 cells)

Short centrioles,

defective centriole

elongation, impaired

ciliogenesis.

[8]

siRNA Knockdown

Inhibition of centriole

duplication, defective

ciliogenesis.

[1][4]

Mouse
Conditional Knockout

(cerebellum)

Impaired ciliogenesis

in neurons, cerebellar

hypoplasia.

[9]

Global Knockout

Early embryonic

lethality,

hydrocephalus.

[9]

Zebrafish
Morpholino

Knockdown

Curved tail,

hydrocephalus, otolith

defects, craniofacial

defects.

[5]

Drosophila RNAi Screens

No strong, directly

attributed phenotype

for a clear ortholog.

[6][7]

Role of CEP120 in Centriole Elongation and
Ciliogenesis
CEP120 functions as a positive regulator of centriole elongation by interacting with several

other key centrosomal proteins.[1][10] It forms a complex with CPAP (Centrosomal P-4.1-

associated protein) and SPICE1 to promote the addition of tubulin to the distal ends of

procentrioles.[7][11] Furthermore, CEP120 is crucial for the recruitment of C2CD3 and Talpid3

to the distal ends of centrioles, which is essential for the assembly of centriolar appendages

required for ciliogenesis.[6]
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Caption: CEP120 in the centriole elongation pathway.

Experimental Protocols
CRISPR/Cas9-Mediated Knockout of CEP120 in Human
RPE1 Cells
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This protocol describes the generation of CEP120 knockout cell lines using the CRISPR/Cas9

system, a common method to study gene function.

Materials:

pSpCas9(BB)-2A-Puro (PX459) V2.0 plasmid (Addgene)

CEP120-specific single guide RNAs (sgRNAs)

Human telomerase-immortalized retinal pigment epithelium (RPE1) cells

Lipofectamine 3000 (Thermo Fisher Scientific)

Puromycin

Antibodies: anti-CEP120, anti-gamma-tubulin

Procedure:

sgRNA Design and Cloning: Design two sgRNAs targeting an early exon of the CEP120

gene. Clone the annealed sgRNA oligonucleotides into the BbsI site of the pX459 vector.

Transfection: Transfect RPE1 cells with the CEP120-sgRNA-pX459 plasmids using

Lipofectamine 3000 according to the manufacturer's instructions.

Selection: 24 hours post-transfection, select for transfected cells by adding 2 µg/mL

puromycin to the culture medium for 48 hours.

Single-Cell Cloning: After selection, seed the cells at a low density in 96-well plates to isolate

single clones.

Screening and Validation: Expand the single-cell clones and screen for CEP120 knockout by

Western blotting using an anti-CEP120 antibody. Further validate the knockout by

immunofluorescence staining for CEP120 at the centrosome and by sequencing the genomic

DNA at the target locus to confirm the presence of indel mutations.
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Experimental Workflow: CRISPR/Cas9 Knockout and
Phenotypic Analysis

1. sgRNA Design & Cloning

2. Transfection of RPE1 Cells

3. Puromycin Selection

4. Single-Cell Cloning
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Caption: Workflow for CEP120 knockout and analysis.

Immunofluorescence Staining of Centrosomal Proteins
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This protocol outlines the steps for visualizing CEP120 and other centrosomal markers in

cultured cells.

Materials:

Cells grown on coverslips

Phosphate-buffered saline (PBS)

4% Paraformaldehyde (PFA) in PBS

0.1% Triton X-100 in PBS

Blocking buffer (5% BSA in PBS)

Primary antibodies (e.g., rabbit anti-CEP120, mouse anti-gamma-tubulin)

Fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 anti-rabbit, Alexa Fluor

594 anti-mouse)

DAPI

Mounting medium

Procedure:

Fixation: Wash cells twice with PBS and fix with 4% PFA for 15 minutes at room temperature.

Permeabilization: Wash three times with PBS and permeabilize with 0.1% Triton X-100 in

PBS for 10 minutes.

Blocking: Wash three times with PBS and block with 5% BSA in PBS for 1 hour at room

temperature.

Primary Antibody Incubation: Incubate with primary antibodies diluted in blocking buffer

overnight at 4°C in a humidified chamber.
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Secondary Antibody Incubation: Wash three times with PBS and incubate with fluorescently

labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature,

protected from light.

Counterstaining and Mounting: Wash three times with PBS, stain with DAPI for 5 minutes,

wash twice with PBS, and mount the coverslips on microscope slides using mounting

medium.

Imaging: Visualize the stained cells using a fluorescence microscope.

Co-immunoprecipitation of CEP120 and Interacting
Proteins
This protocol is for identifying proteins that interact with CEP120 in a cellular context.

Materials:

Cell lysate expressing tagged CEP120 (e.g., Myc-CEP120)

Co-immunoprecipitation (Co-IP) lysis buffer

Anti-tag antibody (e.g., anti-Myc)

Protein A/G magnetic beads

Wash buffer

Elution buffer

SDS-PAGE and Western blotting reagents

Procedure:

Cell Lysis: Lyse cells in Co-IP lysis buffer and clear the lysate by centrifugation.

Immunoprecipitation: Incubate the cleared lysate with an anti-tag antibody for 2-4 hours at

4°C with gentle rotation.
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Bead Binding: Add Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.

Washing: Pellet the beads using a magnetic stand and wash them three to five times with

wash buffer to remove non-specific binding proteins.

Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies

against CEP120 and putative interacting partners.

Conclusion
The comparative analysis of CEP120 across different species reveals a highly conserved and

fundamental role in centriole biogenesis and ciliogenesis, particularly within vertebrates. While

its function in mammals and zebrafish is well-established and linked to severe developmental

disorders, its role in invertebrates like Drosophila remains less clear and warrants further

investigation. The provided data, protocols, and pathway diagrams offer a valuable resource for

researchers aiming to further dissect the molecular mechanisms of CEP120 function and its

implication in human diseases. This guide serves as a foundation for future studies that will

undoubtedly continue to unravel the complexities of this essential centrosomal protein.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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